N-Propylpentanamine

Übersicht

Beschreibung

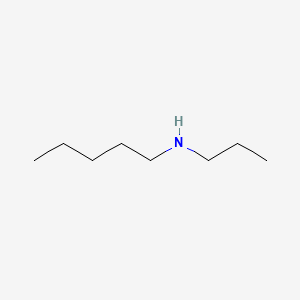

N-Propylpentanamine, also known as N-propyl-1-pentanamine, is an organic compound with the molecular formula C8H19N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Propylpentanamine can be synthesized through several methods. One common approach involves the alkylation of pentanamine with propyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Pentanamine and propyl halide (e.g., propyl bromide or propyl chloride).

Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide.

Procedure: The pentanamine is dissolved in a suitable solvent, and the propyl halide is added dropwise while maintaining the reaction mixture at a controlled temperature. The reaction is allowed to proceed for several hours, after which the product is isolated and purified.

Industrial Production Methods

In industrial settings, this compound can be produced on a larger scale using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-Propylpentanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of this compound can yield primary amines or other reduced products, depending on the reducing agent used.

Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, where the propyl or pentyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted amines.

Wissenschaftliche Forschungsanwendungen

N-Propylpentanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: this compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Wirkmechanismus

The mechanism of action of N-Propylpentanamine depends on its specific application. In general, the compound interacts with molecular targets through its amine group, which can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic attacks. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N-Propylpentanamine can be compared with other similar amines, such as:

N-Methylpentanamine: This compound has a methyl group instead of a propyl group attached to the nitrogen atom. It exhibits different reactivity and applications.

N-Ethylpentanamine: Similar to this compound but with an ethyl group. It has distinct chemical properties and uses.

N-Butylpentanamine: This compound has a butyl group attached to the nitrogen atom. It is used in different chemical reactions and applications.

Biologische Aktivität

N-Propylpentanamine, also known by its chemical formula CHN, is a branched-chain amine that has garnered interest in various biological and pharmacological contexts. This compound is structurally related to other amines and has been investigated for its potential therapeutic properties, particularly in the realms of metabolism and neuropharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

This compound consists of a pentane chain with a propyl group attached to the nitrogen atom. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and metabolic pathways. The compound is believed to influence:

- Monoamine Transporters : this compound may act as a substrate or inhibitor for monoamine transporters, impacting levels of neurotransmitters such as dopamine and norepinephrine.

- Adrenergic Receptors : It may exhibit sympathomimetic effects by stimulating adrenergic receptors, which could enhance energy expenditure and metabolic rate.

- Cyclic AMP (cAMP) Pathway : The compound may modulate cAMP levels, leading to downstream effects on cellular signaling and metabolism.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Stimulant Effects : Similar to other amines, it may produce stimulant effects, potentially enhancing alertness and physical performance.

- Metabolic Enhancement : Preliminary studies suggest that it could promote lipolysis and increase metabolic rate.

- Neuroprotective Properties : There is emerging evidence that this compound may possess neuroprotective effects, possibly through antioxidant mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Table 1: Summary of Key Studies on this compound

Detailed Findings

-

Neuropharmacological Study :

A study conducted on neuronal cell cultures indicated that this compound significantly increased dopamine levels, suggesting its potential role as a dopaminergic enhancer . This could have implications for conditions such as ADHD or depression. -

Metabolic Study :

In an animal model, administration of this compound resulted in increased fat oxidation rates during exercise, indicating its potential utility in weight management strategies . -

Cardiovascular Impact :

Research has shown that this compound may stimulate β-adrenergic receptors, leading to increased heart rate and cardiac output in controlled settings . This effect could be beneficial in scenarios requiring acute cardiovascular support.

Safety and Toxicity

While the therapeutic potentials are promising, safety assessments are crucial. Current literature suggests that high doses may lead to adverse effects such as increased heart rate, hypertension, and anxiety-like symptoms. Ongoing studies are necessary to fully elucidate the safety profile of this compound.

Eigenschaften

IUPAC Name |

N-propylpentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-5-6-8-9-7-4-2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAQQAUTKWCQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215178 | |

| Record name | N-Propylpentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20193-22-0, 64890-90-0 | |

| Record name | N-Propyl-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20193-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanamine, N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020193220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylpentanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064890900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylpentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.